molecular formula C15H10ClFN2O2 B5809585 N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide

Numéro de catalogue B5809585
Poids moléculaire: 304.70 g/mol
Clé InChI: AUMXZTFQXMRDHX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide, also known as CFTR corrector, is a compound that has been extensively studied for its potential in treating cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTR correctors are compounds that help restore the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in CF patients.

Mécanisme D'action

The mechanism of action of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide involves the binding of the compound to the this compound protein, which helps correct the folding and trafficking of the protein to the cell membrane. This results in an increase in the number of functional this compound channels on the cell surface, which can improve ion transport and reduce mucus accumulation in the lungs.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve this compound function in CF patients. This can lead to improved lung function, reduced frequency and severity of respiratory infections, and improved quality of life. The compound has also been shown to have minimal toxicity and is well-tolerated in patients.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide in lab experiments include its well-established synthesis method, its ability to improve this compound function, and its minimal toxicity. The limitations include the need for further studies to determine the optimal dosage and treatment duration, as well as the need for additional research to fully understand the compound's mechanism of action.

Orientations Futures

There are several future directions for the research of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide. These include:
1. Further studies to determine the optimal dosage and treatment duration in CF patients.
2. Studies to determine the long-term safety and efficacy of the compound.
3. Development of new this compound correctors that can improve upon the efficacy and safety of this compound.
4. Investigation of the compound's potential in treating other diseases that involve defective protein folding and trafficking.
5. Development of new methods for synthesizing the compound that are more efficient and cost-effective.
Conclusion:
In conclusion, this compound has shown great promise in treating CF by improving this compound function. The compound has a well-established synthesis method, minimal toxicity, and is well-tolerated in patients. However, further studies are needed to determine the optimal dosage and treatment duration, as well as to fully understand the compound's mechanism of action. The future directions for research include developing new this compound correctors, investigating the compound's potential in treating other diseases, and developing more efficient and cost-effective synthesis methods.

Méthodes De Synthèse

The synthesis of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide involves the reaction of 2-chloro-4-fluoroaniline with 2-hydroxybenzaldehyde in the presence of acetic anhydride and a catalyst. The resulting intermediate is then reacted with acetic acid to obtain the final product. The synthesis of this compound has been reported in several research articles and is well-established.

Applications De Recherche Scientifique

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide has been extensively studied for its potential in treating CF. CF patients have a defective this compound protein, which leads to the accumulation of mucus in the lungs and other organs. This compound correctors, such as this compound, help restore the function of the this compound protein, which can improve lung function and reduce the frequency and severity of respiratory infections.

Propriétés

IUPAC Name

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O2/c1-8(20)18-10-3-5-14-13(7-10)19-15(21-14)11-4-2-9(17)6-12(11)16/h2-7H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMXZTFQXMRDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.